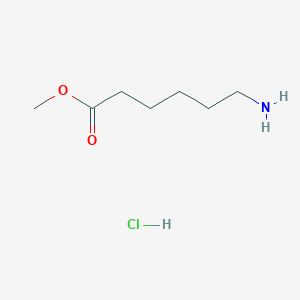
Isophthalic dihydrazide
概要
説明
Isophthalic dihydrazide (IDH) is a benzyl backboned dihydrazide . It is commonly used as a curing agent for epoxy resins in one-component formulations . It is also used as a crosslinking agent in acrylic emulsion with ketone group .
Synthesis Analysis
The synthesis of Isophthalic dihydrazide involves the reaction of an organic acid with hydrazine . A study aimed at synthesizing the N, N’-isophthalic bis(piperonylic acid) dihydrazide (PAID) to be used as a new crystallization accelerator for poly(L-lactide) (PLLA) .
Molecular Structure Analysis
The molecular formula of Isophthalic dihydrazide is C8H10N4O2 . It contains total 24 bond(s); 14 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 2 N hydrazine(s) .
Chemical Reactions Analysis
Isophthalic dihydrazide can act as a heterogeneous nucleating agent to significantly promote the crystallization in cooling . It has been used as a curing agent in epoxy-based sealing materials .
Physical And Chemical Properties Analysis
Isophthalic dihydrazide has a molecular weight of 194.19 . The epoxy-based sealing material containing a dihydrazide derivative with a bulky heterocyclic ring afforded a high heat curing conversion of 90.4%, high adhesion strength of 54.3 kgf cm −2, and a high elongation of 57.3% due to the relatively low melting characteristic under heat treatment .
科学的研究の応用
Fluorescence Relay Enhancement
Isophthalic dihydrazide has been used in the sequential sensing of La3+ and CN− ions in aqueous medium with fluorescence relay enhancement . This is due to chelation enhanced fluorescence (CHEF) by metal ion and effective interference in the photoinduced electron transfer (PET) quenching by anion .
Aggregation Induced Enhanced Emission (AIEE)
Isophthalic dihydrazide based Schiff base receptor H2L has been explored for the sequential sensing of La3+ and CN− ions in aqueous medium with fluorescence relay enhancement . The fluorescent aggregates of H2L have been synthesized by re-precipitation method to overcome the weak fluorescence property of La3+ ion via aggregation induced enhanced emission (AIEE) mechanism .
Nucleation Mechanism of PAID for PLLA Crystallization
Isophthalic dihydrazide has been used in the nucleation mechanism of PAID for PLLA crystallization . A preliminary theoretical analysis was performed via DMol3 calculation of MS software, and the optimized geometry structure and frontier orbital energy of the PAID and PLLA with repeating units were obtained .
Thermal Latent Curing Agent
Isophthalic dihydrazide has been used as a thermal latent curing agent . The prepared sealing adhesive was cured between two PI-layer-coated ITO glass substrates arranged in a cross-wise manner .
Crosslink Density for Solution-Based Acrylic Coatings
Dihydrazides offer a high measure of crosslink density for solution-based acrylic coatings . This makes them a versatile curing agent for solid dispersion systems .
作用機序
Target of Action
Isophthalic Dihydrazide (IDH) is a versatile compound that primarily targets thermoset resin systems . It is used as a curing agent for epoxy resins, a chain extender for polyurethanes, and a crosslinking agent for acrylics .
Mode of Action
The mode of action of IDH involves the interaction with its targets through its active group, H2NHNC®CNHNH2, where R can be any polyvalent organic radical preferably derived from a carboxylic acid . In epoxy resins, IDH is typically formulated to 1/4 of dihydrazide to each epoxy equivalent . That is, all four of the primary hydrogens will react, each with one epoxy group .
Biochemical Pathways
The biochemical pathways affected by IDH are primarily related to the curing process of epoxy resins and the extension of polyurethane chains . The specific pathways and their downstream effects are complex and depend on the specific formulation and application.
Pharmacokinetics
It may undergo decomposition under high temperatures and in the presence of strong oxidizing agents .
Result of Action
The result of IDH’s action is the formation of highly adhesive and robust materials. For example, in epoxy-based sealing materials, depending on the backbone chain of the chosen dihydrazide, Tg’s over 150°C and pot life over 6 months as cure time of less than a minute can be seen . In acrylic emulsions, IDH can serve as an additional crosslinker, as the emulsion coalesces and cures . As a chain extender for polyurethanes, IDH can be used to increase toughness and reduce yellowing .
Action Environment
The action of IDH can be influenced by environmental factors such as temperature and the presence of oxidizing agents . It is recommended to store IDH in a dry, cool place, away from fire sources and flammable substances . The handling of waste should comply with relevant environmental regulations .
Safety and Hazards
将来の方向性
Isophthalic dihydrazide has been used as a curing agent for epoxy resins in one-component formulations . It has potential applications in the fabrication of highly adhesive epoxy-based sealing materials for advanced LC displays .
Relevant Papers
- "Insight into the Role of a Isophthalic Dihydrazide Derivative Containing Piperonylic Acid in Poly(L-lactide) Nucleation: Thermal Performances and Mechanical Properties" .
- "Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays" .
- "Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems" .
特性
IUPAC Name |
benzene-1,3-dicarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-11-7(13)5-2-1-3-6(4-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHLMXOSUFZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038813 | |
| Record name | Isophthalyl dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isophthalic dihydrazide | |
CAS RN |
2760-98-7 | |
| Record name | Isophthalic dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2760-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophthalyl dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002760987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophthalic dihydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isophthalyl dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isophthalohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPHTHALYL DIHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R51J8KL2JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Isophthalic dihydrazide serves as a versatile building block in the synthesis of various heterocyclic compounds, particularly polyhydrazides and poly(1,3,4-oxadiazole)s. [, , , , , ] These polymers are of significant interest due to their thermal stability, mechanical strength, and potential applications in high-performance materials.
A: The molecular formula of isophthalic dihydrazide is C8H10N4O2. It has a molecular weight of 194.19 g/mol. []
A: Researchers commonly employ spectroscopic techniques like 1H-NMR, 13C-NMR, IR, and EI-MS to confirm the structure and purity of synthesized isophthalic dihydrazide and its derivatives. [, , , , , ]
A: The rigid aromatic structure of isophthalic dihydrazide contributes to the high glass transition temperatures (Tg) observed in its derived polymers, particularly poly(1,3,4-oxadiazole)s. [, , , , , , ] These polymers often display Tgs above 200 °C, making them suitable for applications requiring thermal stability.
A: The rigid aromatic structure of isophthalic dihydrazide can lead to enhanced mechanical strength in the resulting polymers. [, ] For instance, films cast from isophthalic dihydrazide-based polyoxadiazoles are often described as flexible and tough.
A: Yes, researchers have incorporated isophthalic dihydrazide derivatives, specifically bistriazole compounds derived from it, into sulfonated poly(arylene ether) block copolymers for proton conductive membranes. [] These membranes displayed promising proton conductivity under humidified conditions.
A: Isophthalic dihydrazide acts as a key precursor for synthesizing tetra-aza macrocyclic scaffolds incorporating oxadiazole, thiadiazole, and triazole rings. [] These macrocycles have shown potential biological activities, including antibacterial and antioxidant properties.
A: Studies on poly(L-lactide) (PLLA) systems reveal that isophthalic dihydrazide derivatives, such as N,N'-isophthalic bis(piperonylic acid) dihydrazide (PAID), can function as effective nucleating agents. [] This nucleation effect promotes PLLA crystallization, impacting its thermal and mechanical properties.
A: While isophthalic dihydrazide is a commonly used monomer, alternative aromatic dihydrazides or dicarboxylic acids can be employed to synthesize similar polymers. [, , ] The choice of alternative monomers depends on the desired properties of the final polymer.
ANone: While specific safety data might require further investigation, it's crucial to handle isophthalic dihydrazide and related compounds with appropriate laboratory precautions, including personal protective equipment, as with any chemical reagent. Consulting the material safety data sheet (MSDS) is always recommended.
A: Publications often detail the specific analytical techniques employed. Refer to the "Materials and Methods" sections of the research articles for comprehensive information on the instruments, parameters, and validation procedures used. [, , ]
A: Despite its advantages, limitations of using isophthalic dihydrazide include the potential for reduced solubility in some solvents, particularly for the cyclodehydrated oxadiazole polymers. [, ] Additionally, the thermal cyclodehydration process requires careful control to achieve the desired polymer structure and properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)



![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)


